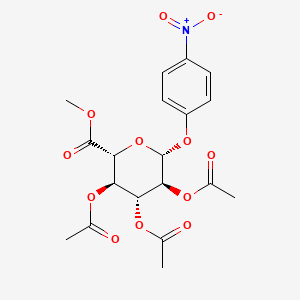

(2R,3R,4R,5S,6R)-3,4,5-triacétoxy-6-(4-nitrophénoxy)oxane-2-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate, also known as Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate, is a useful research compound. Its molecular formula is C₁₉H₂₁NO₁₂ and its molecular weight is 455.37. The purity is usually 95%.

BenchChem offers high-quality methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

This compound has been investigated for its role as a pharmaceutical intermediate in the synthesis of complex molecules. Its unique structural features enable it to serve as a building block for various drug formulations. For instance, derivatives of this compound have been explored for their efficacy in treating metabolic disorders and cardiovascular diseases due to their potential to modulate lipid metabolism and improve glycemic control .

1.2 Nutraceuticals

Research has indicated that methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate may possess cholesterol-lowering properties. Studies have shown that nutraceutical compositions containing this compound can effectively regulate blood lipids in mammals . This application is particularly relevant in the formulation of dietary supplements aimed at improving cardiovascular health.

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its structural analogs have shown promise in inhibiting enzymes involved in carbohydrate metabolism, which could lead to new treatments for diabetes . The specific interactions between this compound and target enzymes are currently under investigation to elucidate its mechanism of action.

2.2 Antioxidant Properties

Preliminary studies suggest that methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate exhibits antioxidant properties. This characteristic could make it useful in formulations aimed at reducing oxidative stress in biological systems . Further research is necessary to quantify these effects and explore potential therapeutic applications.

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a functional monomer. Research indicates that incorporating such compounds into polymer matrices can enhance the material's properties, such as thermal stability and mechanical strength . This application is particularly beneficial for developing advanced materials used in coatings and composites.

Case Studies

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl 2,3,4-Tri-O-Acetyl-Beta-D-Glucuronic Acid, Methyl Ester is the beta-glucuronidase enzyme . This enzyme is involved in the hydrolysis of glucuronide bonds, a key step in the metabolism of various substances in the body.

Mode of Action

The compound acts as a fluorescent substrate for the beta-glucuronidase enzyme . It interacts with the enzyme, leading to its reduction. This interaction and subsequent reduction can be monitored using UV-visible spectroscopic techniques .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , a part of phase II drug metabolism. It is used in the research of drug reactions, pharmacokinetics, and pharmacodynamics pertaining to drug metabolism pathways .

Pharmacokinetics

It is known to be used as a prodrug in pharmaceutical research and drug development , suggesting that it may be designed to improve bioavailability and distribution.

Result of Action

The result of the compound’s action is the reduction of 4-nitrophenol to 4-aminophenol . This transformation is crucial in various chemical processes and is commonly used to assess the activity of nanostructured materials .

Action Environment

The action of the compound can be influenced by environmental factors such as pH and temperature . For instance, acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol . The compound’s action can also be influenced by the presence of various nanostructured materials, which can act as catalysts for the reduction process .

Activité Biologique

Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C27H28O12

- Molecular Weight : 492.4 g/mol

- Structure : The compound features a tetrahydropyran core with multiple acetoxy groups and a nitrophenoxy substituent.

Research indicates that this compound may interact with various biological pathways:

- Anti-inflammatory Activity : Preliminary studies suggest that methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate exhibits anti-inflammatory properties. It is hypothesized to modulate pathways involving tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial in inflammatory responses .

- Antioxidant Effects : The presence of phenolic groups in the structure may contribute to its antioxidant capabilities. These properties can mitigate oxidative stress in cells by scavenging free radicals .

- Enzyme Inhibition : Some studies have explored the compound's potential to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in TNF-α and IL-6 levels | |

| Antioxidant | Scavenging of free radicals | |

| Enzyme inhibition | Inhibition of cyclooxygenase (COX) enzymes |

Case Studies

- In Vivo Models : A study conducted on mice with induced colitis demonstrated that administering the compound led to significant reductions in inflammatory markers and improved histopathological scores compared to control groups. This suggests its potential utility in treating inflammatory bowel diseases .

- Cell Culture Experiments : In vitro studies using human cell lines have shown that the compound can reduce cell proliferation in cancerous cells while sparing normal cells. This selectivity indicates a promising avenue for cancer therapy development .

Research Findings

Recent investigations have focused on the pharmacokinetics and bioavailability of methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate:

- Absorption and Metabolism : Studies indicate that the compound is readily absorbed when administered orally and undergoes extensive metabolism in the liver. Its metabolites retain some biological activity, contributing to its therapeutic effects .

- Toxicology : Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal models .

Propriétés

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-7-5-12(6-8-13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRXFWNZWWKSQU-RXYDEIHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.